molecular formula C18H13N5 B255757 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

Katalognummer B255757
Molekulargewicht: 299.3 g/mol
InChI-Schlüssel: LNWABEAQVRQKQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the growth and survival of cancer cells.

Wirkmechanismus

11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile targets the TCA cycle, which is a series of enzymatic reactions that occur in the mitochondria of cells and is essential for the production of ATP, the energy currency of the cell. Cancer cells have an altered metabolism that relies heavily on the TCA cycle for energy production, making it an attractive target for anticancer therapy. 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile disrupts the TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are crucial for the cycle to function properly. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in cancer cell death.
Biochemical and physiological effects:
11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cancer cell proliferation and migration, and enhances the effectiveness of other anticancer agents such as gemcitabine and cisplatin. In addition, 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile has been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is that it selectively targets cancer cells while sparing normal cells, which reduces the risk of toxicity. It has also been shown to enhance the effectiveness of other anticancer agents, which may lead to better treatment outcomes. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to predict its effectiveness in different types of cancer. In addition, more research is needed to determine the optimal dosage and treatment schedule.

Zukünftige Richtungen

There are several future directions for research on 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile. One area of interest is the development of combination therapies that include 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile and other anticancer agents. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile. Additionally, more research is needed to understand the mechanism of action and the optimal dosage and treatment schedule for 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile. Finally, clinical trials are needed to determine the safety and efficacy of 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile in humans.

Synthesemethoden

The synthesis of 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile involves a multi-step process that includes the reaction of 2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile with imidazole in the presence of a catalyst. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile has been extensively studied for its anticancer properties in preclinical models of various types of cancer, including pancreatic cancer, leukemia, lymphoma, and lung cancer. It has been shown to selectively target cancer cells while sparing normal cells, which makes it a promising candidate for cancer therapy.

Eigenschaften

Produktname

11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

Molekularformel

C18H13N5

Molekulargewicht

299.3 g/mol

IUPAC-Name

16-imidazol-1-yl-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile

InChI

InChI=1S/C18H13N5/c19-10-14-12-4-3-5-13(12)18(22-9-8-20-11-22)23-16-7-2-1-6-15(16)21-17(14)23/h1-2,6-9,11H,3-5H2

InChI-Schlüssel

LNWABEAQVRQKQT-UHFFFAOYSA-N

SMILES

C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5C=CN=C5)C#N

Kanonische SMILES

C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5C=CN=C5)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.